

Application Note: Measuring Serine Synthesis Flux with NCT-502

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Compound of Interest

Compound Name: NCT-502

Cat. No.: B609502

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Introduction

Serine is a critical amino acid involved in a multitude of cellular processes, including protein synthesis, nucleotide production, and redox homeostasis. The de novo synthesis of serine is particularly important for the proliferation of cancer cells, with the enzyme phosphoglycerate dehydrogenase (PHGDH) catalyzing the first and rate-limiting step of this pathway. **NCT-502** is a potent and specific inhibitor of human PHGDH, making it an invaluable tool for studying the dynamics of serine metabolism and for evaluating the therapeutic potential of targeting this pathway.^{[1][2]} This application note provides a comprehensive guide to using **NCT-502** for the quantitative analysis of serine synthesis flux in cancer cells using stable isotope tracing and mass spectrometry.

Principle of the Assay

The serine synthesis flux is measured by culturing cells in a medium containing a stable isotope-labeled glucose, typically uniformly labeled ¹³C-glucose (U-¹³C-glucose). Glucose is metabolized through glycolysis to 3-phosphoglycerate (3-PG), the substrate for PHGDH. PHGDH converts 3-PG to 3-phosphohydroxypyruvate, initiating the serine synthesis pathway. When U-¹³C-glucose is used as a tracer, the newly synthesized serine will be labeled with three ¹³C atoms (M+3 serine).

NCT-502 inhibits PHGDH, thereby blocking the entry of glycolytic intermediates into the serine synthesis pathway.[1] By treating cells with **NCT-502** and measuring the abundance of M+3 serine using liquid chromatography-mass spectrometry (LC-MS), a direct and quantitative assessment of the inhibition of serine synthesis flux can be achieved. A reduction in the M+3 serine pool upon **NCT-502** treatment is indicative of the compound's on-target activity.

Data Presentation

The following tables summarize the key characteristics of **NCT-502** and its effect on serine synthesis flux in a PHGDH-dependent cancer cell line, MDA-MB-468.

Table 1: **NCT-502** Properties

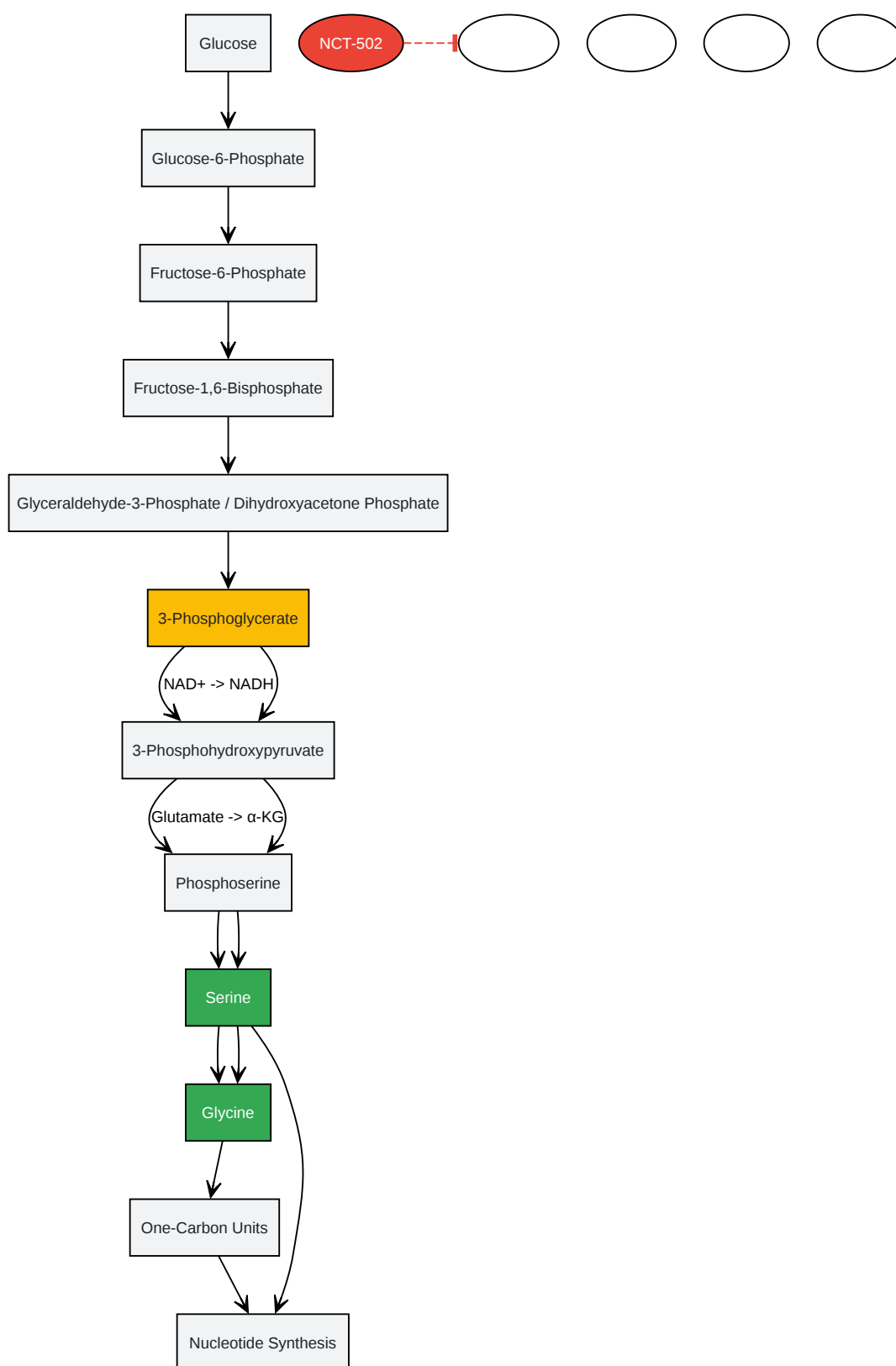
Property	Value	Reference
Target	Human Phosphoglycerate Dehydrogenase (PHGDH)	[1][2]
IC50 (against PHGDH)	3.7 μ M	
EC50 (in MDA-MB-468 cells)	15.2 μ M	
Molecular Formula	C18H20F3N5S	
Molecular Weight	395.4 g/mol	
Solubility	Soluble in DMSO	

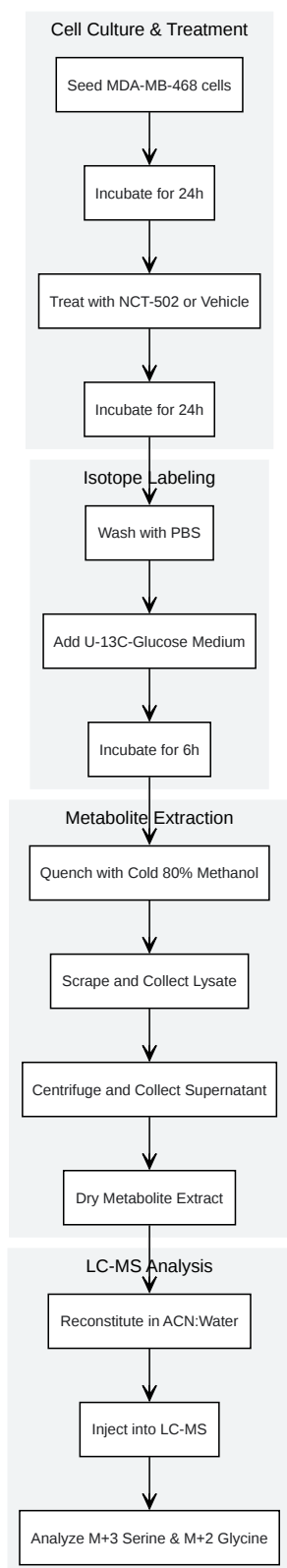
Table 2: Effect of **NCT-502** on Serine and Glycine Levels in MDA-MB-468 Cells

Treatment	Relative M+3 Serine Abundance (%)	Relative M+2 Glycine Abundance (%)
Vehicle (DMSO)	100	100
NCT-502 (10 μ M)	25	30

Data are representative and compiled from typical results of stable isotope tracing experiments.

Visualizations





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References

- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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